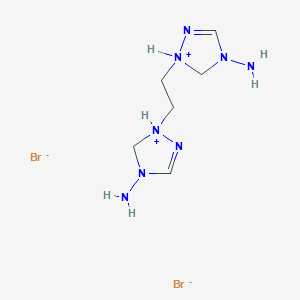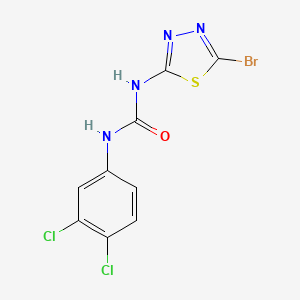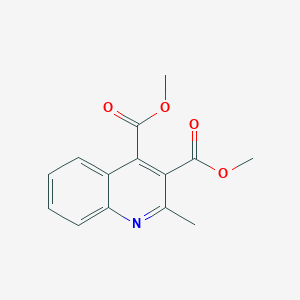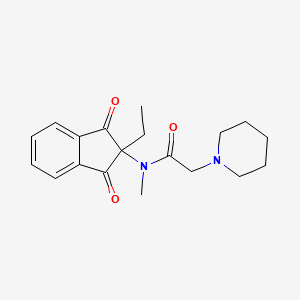
1,1'-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a compound that belongs to the class of triazolium salts. This compound is characterized by the presence of two triazolium rings connected by an ethane-1,2-diyl bridge and is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of ethane-1,2-diamine with 4-amino-4,5-dihydro-1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as hydrobromic acid to yield the dibromide salt. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazolium rings to triazoline derivatives.
Substitution: The bromide ions can be substituted with other anions or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various triazole and triazoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex triazole-based compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with specific molecular targets. The triazolium rings can form hydrogen bonds and electrostatic interactions with biological molecules, leading to various biological effects. The compound can also act as a ligand, binding to metal ions and facilitating catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) dibromide
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 1,1’-(Ethane-1,2-diyl)bis(1,4,7-triazonane)
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is unique due to its specific triazolium structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a higher affinity for certain biological targets and exhibits unique reactivity patterns in chemical reactions .
Propriétés
Numéro CAS |
60504-64-5 |
|---|---|
Formule moléculaire |
C6H16Br2N8 |
Poids moléculaire |
360.05 g/mol |
Nom IUPAC |
1-[2-(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethyl]-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C6H14N8.2BrH/c7-11-3-9-13(5-11)1-2-14-6-12(8)4-10-14;;/h3-4H,1-2,5-8H2;2*1H |
Clé InChI |
SXBVYRPLHSLXCV-UHFFFAOYSA-N |
SMILES canonique |
C1[NH+](N=CN1N)CC[NH+]2CN(C=N2)N.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)

![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
